molecular formula C11H10BrF3O B14045428 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14045428
M. Wt: 295.09 g/mol
InChI Key: RFJSRIOXGHMOHW-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features a bromomethyl group and a trifluoromethyl group attached to a phenyl ring, with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound, followed by the introduction of the trifluoromethyl group. Common synthetic routes may include:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(Chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(5-(Bromomethyl)-2-(methyl)phenyl)propan-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(5-(Bromomethyl)-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromomethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C11H10BrF3O

Molecular Weight

295.09 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10BrF3O/c1-7(16)4-9-5-8(6-12)2-3-10(9)11(13,14)15/h2-3,5H,4,6H2,1H3

InChI Key

RFJSRIOXGHMOHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)CBr)C(F)(F)F

Origin of Product

United States

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